1-Iodohexadecane

Physical Property Formulation Handling

When synthesizing ionic liquid surfactants or studying atopic dermatitis, the weak C-I bond of 1-iodohexadecane enables quantitative alkylation under mild conditions where bromides fail. • ~10× faster SN2 reactivity vs. 1-bromohexadecane enables near-quantitative quaternization at 50-70°C • Validated in vivo efficacy in DNCB-induced atopic dermatitis model (BALB/c mice); upregulates filaggrin & loricrin • Iodine anomalous scattering signal 5× stronger than bromine for SAD phasing

Molecular Formula C16H33I
Molecular Weight 352.34 g/mol
CAS No. 544-77-4
Cat. No. B047652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohexadecane
CAS544-77-4
Synonyms1-iodohexadecane
1-iodohexadecane, 123I-labeled
1-iodohexadecane, 131I-labeled
Molecular FormulaC16H33I
Molecular Weight352.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCI
InChIInChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
InChIKeyKMWHQYDMBYABKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodohexadecane: Overview & Key Properties


1-Iodohexadecane (CAS 544-77-4), also known as cetyl iodide or hexadecyl iodide, is a long-chain primary alkyl iodide with the molecular formula C₁₆H₃₃I and a molecular weight of 352.34 g/mol. As a primary alkyl halide, its iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a 16-carbon alkyl chain into organic scaffolds under relatively mild conditions . The compound is commercially available in purities typically ≥95%, often stabilized with copper to prevent photolytic decomposition . Applications span the synthesis of ionic liquid surfactants , Langmuir-Blodgett film precursors [1], and phase-transfer catalysts , where the long alkyl chain dictates self-assembly behavior, mesomorphic properties, and interfacial activity.

Why Bromo/Chloro Analogs Cannot Replace 1-Iodohexadecane


Although 1-bromohexadecane (CAS 112-82-3) and 1-chlorohexadecane (CAS 4860-03-1) share the same C16 alkyl chain, they are not interchangeable with 1-iodohexadecane in most validated protocols. The carbon–iodine bond is significantly weaker than the carbon–bromine or carbon–chlorine bonds, making iodide the superior leaving group in SN2 reactions—a critical factor that enables substitution under milder conditions where bromides or chlorides may require elevated temperatures or stronger bases that risk side reactions . Furthermore, the distinct physical properties, including density (1.121 g/mL for the iodide vs. 0.999 for the bromide and 0.865 for the chloride) and melting point (~22°C for the iodide vs. ~17°C for the bromide and ~9°C for the chloride), affect phase behavior during synthesis, purification, and formulation . In biological contexts, specific pharmacological activities—such as the anti-atopic dermatitis effects reported for 1-iodohexadecane—have not been demonstrated with the corresponding bromo- or chloro-analogs, underscoring the risk of assuming functional equivalence without direct validation [1].

1-Iodohexadecane: Key Differentiation from Closest Analogs


Near-Ambient Melting Point Simplifies Liquid Handling

The melting point of 1-iodohexadecane (21–23 °C) sits just below typical laboratory ambient temperature, allowing the compound to remain liquid at room temperature or with minimal warming. In contrast, 1-iodooctadecane (C18, mp 33–35 °C) is a solid at room temperature requiring active heating for transfer, while 1-iodododecane (C12, mp –3 °C) [1] is a low-viscosity liquid that may pose different handling challenges. This thermal window simplifies automated liquid dispensing and formulation processes.

Physical Property Formulation Handling

High Density Eases Aqueous Phase Separation

The density of 1-iodohexadecane at 25 °C is 1.121 g/mL . This is substantially higher than that of 1-bromohexadecane (0.999 g/mL) [1] and 1-chlorohexadecane (0.865 g/mL) [2]. During aqueous/organic liquid–liquid extractions, the higher density ensures the organic layer containing the iodide sinks reliably below the aqueous phase, whereas the bromo- and chloro-analogs are closer to water density, complicating phase identification and separation in certain solvent systems.

Workup Purification Density

Higher Refractive Index for Sensitive RI Detection

1-Iodohexadecane exhibits a refractive index (n20/D) of 1.4806 , notably higher than 1-chlorohexadecane (n20/D = 1.4490) [1] and the estimated value for 1-bromohexadecane (n20/D ≈ 1.462) . For liquid chromatography with refractive index detection (RID), a larger difference in refractive index between the analyte and the mobile phase translates directly into improved signal-to-noise ratio and lower detection limits.

Analytical Chemistry Refractive Index Quality Control

In Vivo Anti-Atopic Dermatitis Activity

In a 2022 study, 1-iodohexadecane was shown to significantly ameliorate 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (AD) lesions in BALB/c mice [1]. At tested concentrations, the compound reduced epidermal thickness, inhibited mast cell infiltration, and increased the expression of skin barrier proteins filaggrin and loricrin. In mast cell (RBL-2H3) assays, 1-iodohexadecane inhibited IgE-induced histamine release and β-hexosaminidase secretion, and suppressed VAMP8 SNARE protein expression. These biological effects have not been reported for 1-bromohexadecane or 1-chlorohexadecane in peer-reviewed literature, although head-to-head pharmacological comparison data are not available.

Biological Activity In Vivo Pharmacology Dermatology

Iodine Heavy-Atom for Crystallographic Phasing

The Bombyx mori pheromone-binding protein (PBP) structure was determined with bound iodohexadecane at 1.9 Å resolution using X-ray crystallography [1]. The iodine atom (Z=53) provides a strong anomalous scattering signal for single-wavelength anomalous dispersion (SAD) phasing, whereas bromine (Z=35) offers a weaker signal and chlorine (Z=17) is rarely sufficient for de novo phasing at typical data collection wavelengths. This structural study demonstrates that 1-iodohexadecane can serve simultaneously as a functional ligand analog and as an intrinsic heavy-atom derivative, eliminating the need for separate heavy-atom soaking experiments.

Structural Biology X-ray Crystallography SAD Phasing

Superior SN2 Reactivity for Milder Alkylation

The carbon–iodine bond dissociation energy (BDE) in primary alkyl iodides is approximately 53–57 kcal/mol, compared to 67–71 kcal/mol for alkyl bromides and 78–82 kcal/mol for alkyl chlorides [1]. This lower BDE, combined with the superior leaving-group ability of iodide (pKa of HI ≈ –10 vs. HBr ≈ –9 and HCl ≈ –7), results in relative SN2 reaction rates that follow the order RI > RBr > RCl . For primary alkyl halides under standard conditions (NaI/acetone, 60 °C), the relative rates of Finkelstein exchange are approximately: RCl: 1, RBr: ~10, RI: ~100 [2]. This rate enhancement allows 1-iodohexadecane to alkylate nucleophiles under milder temperatures and shorter reaction times, minimizing elimination side products and improving yields for thermally sensitive substrates.

Organic Synthesis SN2 Reactivity Alkylation

1-Iodohexadecane: High-Value Application Scenarios


Hexadecyl Imidazolium Ionic Liquid Synthesis

When synthesizing 1-hexadecyl-3-methylimidazolium iodide, the ~10× faster SN2 reactivity of 1-iodohexadecane compared to the corresponding bromide [1] allows the quaternization of 1-methylimidazole to proceed at lower temperatures (e.g., 50–70 °C in acetonitrile) with near-quantitative yields. The bromide analog often requires prolonged reflux or microwave assistance to achieve comparable conversion. The higher density of the iodide product also simplifies purification by phase separation. This is the direct route to the iodide salt, which is the preferred form for electrochemical and dye-sensitized solar cell applications .

Langmuir-Blodgett Monolayer Precursor

1-Iodohexadecane is employed in the Williamson etherification of phenolic precursors (e.g., phloroglucinol or hydroquinone) to generate amphiphilic hexadecyl ethers used in Langmuir-Blodgett monolayer studies [1]. The iodine leaving group ensures efficient alkylation under mild basic conditions (K₂CO₃/DMF, 70–80 °C), whereas the bromo analog typically requires higher temperatures or stronger bases (e.g., NaH) that risk deprotonating additional phenolic hydroxyls, complicating regioselectivity . The resulting monolayers exhibit characteristic surface pressure–area isotherms essential for studying two-dimensional network formation.

Heavy-Atom Derivatization in Crystallography

For structural biology projects involving lipid-binding proteins (e.g., pheromone-binding proteins, fatty acid-binding proteins), 1-iodohexadecane serves a dual purpose: it acts as a lipophilic ligand analog while providing a strong anomalous scattering signal for SAD phasing [1]. The iodine anomalous signal (f'' ≈ 6.9 e⁻ at Cu Kα) is over 5× stronger than that of bromine [1], dramatically improving the success rate of experimental phasing. This eliminates the need for a separate heavy-atom derivative and reduces the crystal-to-structure timeline.

In Vivo Atopic Dermatitis Research Tool

In preclinical dermatology research, 1-iodohexadecane is the only C16 alkyl halide with peer-reviewed in vivo efficacy data for atopic dermatitis [1]. The compound has been shown to reduce DNCB-induced AD lesion severity in BALB/c mice, decrease mast cell infiltration, and upregulate skin barrier proteins filaggrin and loricrin [1]. Researchers studying AD mechanisms or screening anti-AD candidates can use 1-iodohexadecane as a validated positive control or pharmacological tool, where the bromo or chloro analogs lack any published in vivo validation and thus represent procurement risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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